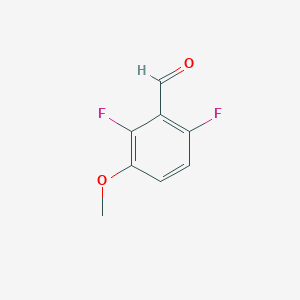

2,6-Difluoro-3-methoxybenzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-difluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCGNXHXQFFRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344732 | |

| Record name | 2,6-Difluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149949-30-4 | |

| Record name | 2,6-Difluoro-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149949-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde: Pathways, Mechanisms, and Practical Considerations

Abstract: 2,6-Difluoro-3-methoxybenzaldehyde is a key substituted aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern offers unique electronic and steric properties, making it a desirable intermediate for drug candidates. This technical guide provides an in-depth examination of the principal synthetic pathway to this molecule, focusing on the robust and regioselective method of Directed ortho-Metalation (DoM). We will explore the mechanistic underpinnings of this strategy, provide a detailed experimental protocol adapted from closely related syntheses, and discuss critical parameters for process optimization and characterization.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic compounds with high regiochemical control is a cornerstone of modern organic chemistry. This compound presents a specific challenge: the introduction of a formyl group at the C3 position, flanked by a methoxy group and a fluorine atom. A direct electrophilic aromatic substitution, such as Friedel-Crafts formylation, would likely fail or produce a mixture of isomers due to the complex interplay of the directing effects of the methoxy and fluoro substituents.

Therefore, a more nuanced approach is required. The most effective and widely applicable strategy leverages the powerful technique of Directed ortho-Metalation (DoM). This method utilizes a directing group on the aromatic ring to chelate a strong organolithium base, thereby facilitating deprotonation at a specific adjacent (ortho) position.[1][2] This creates a stabilized aryllithium intermediate that can be trapped with a suitable electrophile—in this case, a formylating agent—to yield the desired product with exceptional regioselectivity.[3][4]

Retrosynthetic Analysis

A logical retrosynthetic disconnection for this compound points directly to the viability of a DoM strategy. The formyl group (CHO) at C3 is the target for introduction. This suggests a disconnection to an aryllithium intermediate at the C3 position and a formyl cation equivalent. The aryllithium species, in turn, can be generated from the commercially available precursor, 1,3-difluoro-2-methoxybenzene, via a directed deprotonation reaction.

Caption: Retrosynthetic pathway for this compound.

Principal Synthesis Pathway: Directed ortho-Metalation (DoM)

The foremost route for preparing this compound is the ortho-lithiation of 1,3-difluoro-2-methoxybenzene, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

Caption: Key steps in the synthesis via Directed ortho-Metalation.

Mechanistic Rationale and Causality

Choice of Substrate and Directing Group: The starting material, 1,3-difluoro-2-methoxybenzene, contains a methoxy group (-OCH₃), which is a moderately powerful Directed Metalation Group (DMG).[1][3] The lone pairs on the oxygen atom coordinate to the lithium ion of the organolithium base (e.g., LDA or n-BuLi), pre-complexing the base near the ortho C-H bonds.[2][4]

Regioselectivity: The methoxy group has two ortho positions: C1 and C3.

-

C1 Position: This position is already substituted with a fluorine atom.

-

C3 Position: This position bears a hydrogen atom. The presence of the fluorine atom at the adjacent C2 position significantly increases the kinetic acidity of the C3-H bond through a powerful inductive effect. This electronic activation, combined with the directing effect of the methoxy group, overwhelmingly favors deprotonation at the C3 position.

Choice of Base and Conditions:

-

Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base, which is ideal for deprotonation without the risk of nucleophilic attack on the aromatic ring. It is often preferred over n-BuLi to minimize potential side reactions.

-

Cryogenic Temperature (-78 °C): The reaction is conducted at very low temperatures (typically -78 °C, a dry ice/acetone bath) for several critical reasons:

-

Stability: The aryllithium intermediate is thermally unstable and can undergo decomposition or side reactions at higher temperatures.

-

Selectivity: Low temperatures enhance the kinetic control of the deprotonation, ensuring the formation of the desired C3-lithiated species.

-

Preventing Side Reactions: It suppresses potential competing reactions, such as attack by the base on the solvent (THF).

-

Formylation Step: N,N-dimethylformamide (DMF) is an excellent electrophile for this transformation. The highly nucleophilic aryllithium intermediate attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate then collapses to form an iminium salt, which remains stable until it is hydrolyzed during the aqueous workup to yield the final aldehyde product.[5]

Detailed Experimental Protocol

The following protocol is adapted from a high-yield synthesis of the closely related isomer, 2,3-difluoro-6-methoxybenzaldehyde, and is expected to be highly effective for the target molecule.[5]

Materials and Reagents:

-

1,3-Difluoro-2-methoxybenzene

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetic Acid

-

Diethyl ether

-

0.2 N Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a 2.0 M solution of lithium diisopropylamide (1.05 eq.).

-

Dilution and Cooling: Anhydrous THF is added to dilute the LDA solution, and the flask is cooled to -78 °C using a dry ice/acetone bath under a positive pressure of nitrogen.

-

Substrate Addition: A solution of 1,3-difluoro-2-methoxybenzene (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Litiation: The resulting mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Formylation: Anhydrous N,N-dimethylformamide (1.1 eq.) is added dropwise, again maintaining the temperature below -70 °C. The mixture is stirred for an additional 15-30 minutes at this temperature.

-

Quenching: The reaction is carefully quenched by the addition of acetic acid, followed by water. The cooling bath is removed, and the mixture is allowed to warm to approximately 10-15 °C.

-

Extraction and Workup: The reaction mixture is transferred to a separatory funnel and extracted twice with diethyl ether. The combined organic layers are washed sequentially with water, 0.2 N aqueous hydrochloric acid, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, often as an oil that may crystallize upon standing.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) or by column chromatography on silica gel to afford pure this compound.

Purification and Characterization

Purification:

-

Recrystallization: If the crude product is a solid, recrystallization is an effective method for purification. A solvent pair like ether/petroleum ether is often suitable.[5]

-

Column Chromatography: For oily products or to remove closely related impurities, silica gel chromatography using a gradient of ethyl acetate in hexanes is the standard method.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect a singlet for the aldehyde proton (~10.4 ppm), a singlet for the methoxy protons (~3.9 ppm), and signals in the aromatic region for the two ring protons.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

¹³C NMR: Signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the methoxy carbon.

-

Mass Spectrometry: To confirm the molecular weight (172.13 g/mol ).

Comparative Analysis of Synthetic Routes

While DoM is the premier method, other classical formylation reactions exist. Their applicability to this specific substrate is questionable but worth considering for context.

| Synthesis Method | Key Reagents | Regioselectivity | Conditions | Scalability | Probable Outcome for this Substrate |

| Directed ortho-Metalation | LDA or n-BuLi, DMF | Excellent (C3) | Cryogenic (-78 °C) | High | Excellent. The most reliable and selective method. |

| Vilsmeier-Haack [6][7] | POCl₃, DMF | Moderate to Poor | 0 °C to reflux | High | Poor. The ring is deactivated by two fluorine atoms, likely leading to low conversion or forcing harsh conditions that cause decomposition. |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Poor | High Pressure | Moderate | Not suitable. Requires strongly activated rings and is incompatible with the methoxy group under these harsh acidic conditions. |

| Rieche Formylation [8] | Cl₂CHOCH₃, TiCl₄ | Moderate | 0 °C to RT | Moderate | Uncertain. May lead to a mixture of isomers; regioselectivity is not guaranteed. |

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through the Directed ortho-Metalation (DoM) of 1,3-difluoro-2-methoxybenzene. This strategy expertly utilizes the directing capacity of the methoxy group and the C-H acidifying nature of the adjacent fluorine atom to generate a specific aryllithium intermediate. Subsequent formylation with DMF provides a direct and high-yielding route to the target molecule. The strict control of reaction parameters, particularly temperature, is paramount to the success of this transformation. This robust methodology provides researchers and drug development professionals with a reliable and scalable pathway to an important synthetic intermediate.

References

- CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents. Google Patents.

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

- United States Patent (19) - Googleapis.com. Google Patents.

-

Vilsmeier-Haack Transformations under Non Classical Conditions. Preprints.org. Available at: [Link]

- CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents. Google Patents.

-

Vilsmeier–Haack reaction - Wikipedia. Wikipedia. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Chem-Station. Available at: [Link]

-

Directed (ortho) Metallation. University of Missouri. Available at: [Link]

-

Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

(PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. Available at: [Link]

-

Directed ortho Metalation (DOM) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. I.R.I.S. Available at: [Link]

-

Directed ortho metalation - Wikipedia. Wikipedia. Available at: [Link]

Sources

- 1. Directed Ortho Metalation [organic-chemistry.org]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. iris.uniroma1.it [iris.uniroma1.it]

physicochemical properties of 2,6-Difluoro-3-methoxybenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-methoxybenzaldehyde

Abstract

This compound is a substituted aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique molecular architecture, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct reactivity and physicochemical properties. These characteristics make it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the fluoro and methoxy groups influences the molecule's electronic nature, stability, and intermolecular interactions, which are paramount for its application in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity of target compounds.[3] This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic profile, and practical applications, offering a technical resource for researchers and development scientists.

Molecular and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its unambiguous identity through standardized nomenclature and structural representation.

-

Chemical Name: this compound

-

Synonyms: 3-Methoxy-2,6-difluorobenzaldehyde

-

Monoisotopic Mass: 172.03358 Da[6]

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical state and solubility behavior of a compound are critical parameters for its handling, formulation, and reaction setup. The properties of this compound are summarized below.

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | 51-56 °C | [4][5] |

| Boiling Point | Not explicitly documented. Estimated >230 °C based on similar isomers. | [7][8] |

| Solubility | Expected to have moderate polarity and increased lipophilicity due to fluorine atoms. | [8] |

| Predicted XLogP3 | 1.6 | [6] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4][5] |

| Sensitivity | Air Sensitive | [4] |

The melting point range of 51-56 °C indicates the compound is a solid at room temperature, which simplifies handling and weighing operations compared to volatile liquids.[4][5] Its sensitivity to air necessitates storage under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation of the aldehyde functional group.[4]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for verifying the structure and purity of a chemical compound. The combination of NMR, IR, and Mass Spectrometry provides a comprehensive "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not publicly available, the expected chemical shifts can be reliably predicted based on analysis of structurally similar compounds. For instance, the ¹H NMR spectrum of the related isomer 2,3-difluoro-6-methoxybenzaldehyde shows characteristic peaks at:

-

~10.40 ppm: A singlet corresponding to the aldehyde proton (-CHO).[9][10]

-

~7.37 ppm and ~6.71 ppm: Multiplets for the aromatic protons (ArH).[9][10]

-

~3.93 ppm: A singlet for the three protons of the methoxy group (-OCH₃).[9][10]

For this compound, one would expect similar shifts. The aldehyde proton signal would appear far downfield (>10 ppm). The two aromatic protons would appear as distinct multiplets, with their coupling patterns influenced by the adjacent fluorine atoms. The methoxy signal would remain a sharp singlet around 3.9 ppm. ¹³C NMR would be expected to show a carbonyl carbon signal near 190 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

-

~1700 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group.[12]

-

~2700-2900 cm⁻¹: Weaker bands associated with the C-H stretch of the aldehyde.[12]

-

~3000-3100 cm⁻¹: Bands from the C-H stretching vibrations of the aromatic ring.[12]

-

~1000-1300 cm⁻¹: Strong absorptions corresponding to C-O (methoxy) and C-F stretching vibrations.

The precise position of the C=O stretch is sensitive to the electronic effects of the ring substituents, providing insight into the molecule's electronic structure.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (MW = 172.13), high-resolution mass spectrometry (HRMS) would detect a molecular ion [M]⁺ with a monoisotopic mass of approximately 172.03358 Da.[6]

The fragmentation pattern under electron ionization (EI) would likely show key fragments resulting from:

-

[M-H]⁺ (m/z 171): Loss of the aldehydic hydrogen atom.[14]

-

[M-CHO]⁺ (m/z 143): Loss of the formyl group, yielding a difluoro-methoxyphenyl cation.

-

Loss of CO: A common fragmentation pathway for benzaldehydes, leading to characteristic daughter ions.[14]

Predicted m/z values for common adducts in electrospray ionization (ESI) include [M+H]⁺ at 173.04086 and [M+Na]⁺ at 195.02280.[6]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group and the influence of its ring substituents. It is a key intermediate for creating more complex molecules.[1]

Caption: Key reaction pathways for the aldehyde functional group.

The electron-withdrawing fluorine atoms increase the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is advantageous in reactions such as Grignard additions, Wittig reactions, and reductive aminations.[3][15] These transformations are fundamental in medicinal chemistry for assembling the carbon and heteroatom skeletons of potential drug candidates.[3][16] The fluorine atoms themselves are generally stable but contribute significantly to the final product's properties, often improving metabolic resistance and membrane permeability.[3]

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reliable and reproducible data.

Protocol: Melting Point Determination

Causality: The melting point is a primary indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.

-

Sample Preparation: Place a small amount (1-2 mg) of the crystalline this compound into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 51 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Protocol: NMR Sample Preparation (¹H NMR)

Causality: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of a deuterated solvent prevents large solvent signals from obscuring the analyte signals.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it into the NMR magnet for analysis.

Safety and Handling

As an air-sensitive and potentially irritant chemical, proper handling is crucial.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere.[4][5]

-

Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Precautions: Avoid inhalation of dust and contact with skin and eyes. Due to its air sensitivity, minimize exposure to the atmosphere during weighing and transfer.

Caption: A typical workflow for the physicochemical characterization of a solid chemical intermediate.

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties that make it a highly valuable reagent in synthetic chemistry. Its solid state, moderate melting point, and characteristic spectroscopic fingerprint allow for straightforward identification and quality control. The electronically-tuned reactivity of its aldehyde group, enhanced by the presence of fluoro-substituents, establishes this compound as a strategic building block for accessing novel molecular architectures, particularly in the pursuit of new therapeutic agents. A thorough understanding of its properties, as detailed in this guide, is fundamental for its effective and safe utilization in research and development.

References

- This compound CAS#: 149949-30-4 - ChemicalBook. (URL: )

- 2,3-Difluoro-6-methoxybenzaldehyde - LookChem. (URL: )

- This compound CAS#: 149949-30-4 - ChemicalBook. (URL: )

- IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchG

- 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - ChemicalBook. (URL: )

- Overtone spectroscopy of benzaldehyde. (URL: )

- 2,6-Difluoro-4-methoxybenzaldehyde - Chem-Impex. (URL: )

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL: )

- The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. (URL: )

- This compound - MySkinRecipes. (URL: )

- 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE | 187543-87-9 - ChemicalBook. (URL: )

- This compound (C8H6F2O2) - PubChemLite. (URL: )

- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry - Benchchem. (URL: )

- Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 - Smolecule. (URL: )

- 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6 - Ossila. (URL: )

- C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (URL: )

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound CAS#: 149949-30-4 [amp.chemicalbook.com]

- 5. This compound CAS#: 149949-30-4 [m.chemicalbook.com]

- 6. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 7. lookchem.com [lookchem.com]

- 8. Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 [smolecule.com]

- 9. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE | 187543-87-9 [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. nbinno.com [nbinno.com]

- 16. ossila.com [ossila.com]

An In-depth Technical Guide to 2,6-Difluoro-3-methoxybenzaldehyde: A Key Building Block in Modern Synthesis

Introduction

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. 2,6-Difluoro-3-methoxybenzaldehyde, bearing the CAS number 149949-30-4, has emerged as a valuable and versatile building block. Its unique substitution pattern—two electron-withdrawing fluorine atoms ortho to the aldehyde, and an electron-donating methoxy group—creates a unique electronic environment that influences its reactivity and the properties of its downstream derivatives.

This technical guide provides an in-depth exploration of this compound, offering insights into its chemical and physical properties, a detailed synthesis protocol, its applications as a synthetic intermediate, and comprehensive safety and handling information. The content herein is curated for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and practical guidance.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 149949-30-4 | [1][2] |

| Molecular Formula | C₈H₆F₂O₂ | [1][3] |

| Molecular Weight | 172.13 g/mol | [1][3] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 55-57 °C | [5] |

| Boiling Point | Not explicitly available, but related isomers have boiling points around 265-266 °C. | [6] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from synthesis protocols |

| Purity | Typically >96% | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted benzaldehydes often involves electrophilic aromatic substitution or the oxidation of a corresponding benzyl alcohol. For a compound with the specific substitution pattern of this compound, a common and effective strategy is the ortho-lithiation of a suitably substituted aromatic precursor, followed by quenching with an electrophilic formylating agent. The following protocol is a representative method.

Experimental Protocol: Synthesis via Ortho-Lithiation

Reaction Scheme:

Sources

- 1. scbt.com [scbt.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 4. ortho-Vanillin - Wikipedia [en.wikipedia.org]

- 5. 2,3-Difluoro-6-methoxybenzaldehyde|lookchem [lookchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

A Guide to the Structural Elucidation of 2,6-Difluoro-3-methoxybenzaldehyde: A Spectroscopic Approach

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural characterization of novel organic compounds is paramount. 2,6-Difluoro-3-methoxybenzaldehyde, a substituted aromatic aldehyde, presents a unique structural elucidation challenge due to the interplay of its electron-withdrawing fluorine atoms and the electron-donating methoxy group. This guide provides an in-depth, technical walkthrough of the methodologies and analytical reasoning required to unequivocally determine its structure. We will explore the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, focusing on how the specific arrangement of substituents on the benzaldehyde core influences the spectral data. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of modern structural elucidation techniques.

Molecular Structure and Initial Characterization

The logical starting point for structural elucidation is to determine the molecular formula and mass. High-resolution mass spectrometry (HRMS) is the ideal technique for this purpose.

Predicted Molecular Formula: C₈H₆F₂O₂

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: The exact mass of the most abundant ion is measured and used to determine the elemental composition.

Data Interpretation and Expected Results

The monoisotopic mass of C₈H₆F₂O₂ is 172.0336 g/mol . In positive-ion ESI-HRMS, we would expect to observe a prominent ion at an m/z corresponding to [M+H]⁺, which would be approximately 173.0409. The high resolution of the instrument allows for the differentiation of this mass from other potential elemental compositions with the same nominal mass.

| Predicted Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₇F₂O₂⁺ | 173.0409 |

| [M+Na]⁺ | C₈H₆F₂O₂Na⁺ | 195.0228 |

Table 1: Predicted m/z values for common adducts of this compound in positive-ion ESI-HRMS.

Functional Group Identification via Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, we can expect to see characteristic absorption bands for the aldehyde, aromatic ring, and C-O and C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the spectrum of the sample.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Expected IR Absorption Bands and Their Significance

The IR spectrum of an aromatic aldehyde is characterized by several key absorbances. The conjugation of the aldehyde to the aromatic ring slightly lowers the C=O stretching frequency compared to a saturated aldehyde.[1]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | The presence of two distinct C-H stretching bands is highly characteristic of an aldehyde.[2] |

| Carbonyl C=O | Stretch | ~1705 - 1685 | Strong absorption indicative of a conjugated aldehyde.[1][3] |

| Aromatic C=C | Stretch | ~1600 - 1450 | Multiple bands confirming the presence of the benzene ring. |

| C-O (methoxy) | Stretch | ~1275 - 1200 (asymmetric) & ~1075 - 1020 (symmetric) | Confirms the presence of the methoxy group. |

| C-F | Stretch | ~1350 - 1150 | Strong absorptions indicating the presence of carbon-fluorine bonds. |

Elucidating the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR would be employed.

¹H NMR Spectroscopy

Proton NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and placed in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.

-

Data Analysis: Chemical shifts (δ), integration, and coupling constants (J) are analyzed.

The aldehyde proton is typically found far downfield. The aromatic protons will be influenced by the electron-withdrawing effects of the fluorine atoms and the aldehyde group, and the electron-donating effect of the methoxy group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.9 - 10.5 | Singlet (or triplet due to long-range coupling to F) | 1H | - | Highly deshielded due to the electronegative oxygen and anisotropic effect of the C=O bond. |

| Aromatic (H-4) | 7.2 - 7.5 | Triplet of doublets (td) | 1H | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 | Coupled to H-5 and the fluorine at C-6. |

| Aromatic (H-5) | 6.8 - 7.1 | Triplet of doublets (td) | 1H | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10 | Coupled to H-4 and the fluorine at C-6. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | - | Typical chemical shift for a methoxy group on an aromatic ring. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The presence of fluorine atoms will cause splitting of the signals for the carbons to which they are attached and often for adjacent carbons as well.

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

-

Data Analysis: Chemical shifts (δ) and C-F coupling constants are analyzed.

The carbonyl carbon of the aldehyde will be the most downfield signal. The aromatic carbons will have their chemical shifts influenced by the substituents, and the carbons bonded to fluorine will appear as doublets.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| Aldehyde (C=O) | 185 - 195 | Doublet (²J(C-F)) | Deshielded carbonyl carbon, coupled to the fluorine at C-2. |

| C-1 | ~120 - 130 | Triplet (¹J(C-F) and ³J(C-F)) | Attached to the aldehyde, between two fluorine atoms. |

| C-2 | ~155 - 165 | Doublet of doublets (¹J(C-F) and ²J(C-F)) | Directly bonded to fluorine and adjacent to another fluorine. |

| C-3 | ~145 - 155 | Doublet (³J(C-F)) | Attached to the methoxy group. |

| C-4 | ~125 - 135 | Singlet | - |

| C-5 | ~110 - 120 | Doublet (²J(C-F)) | Coupled to the fluorine at C-6. |

| C-6 | ~155 - 165 | Doublet of doublets (¹J(C-F) and ²J(C-F)) | Directly bonded to fluorine and adjacent to another fluorine. |

| Methoxy (-OCH₃) | 55 - 60 | Singlet | Typical chemical shift for a methoxy carbon. |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that can provide definitive information about the fluorine environments in the molecule.[4][5]

-

Sample Preparation: Same as for ¹H and ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer with a fluorine probe.

-

Data Acquisition: A proton-decoupled ¹⁹F NMR spectrum is acquired.

-

Data Analysis: Chemical shifts (δ) and F-F coupling constants are analyzed.

We would expect to see two distinct signals in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms. These signals will likely be doublets due to coupling to each other.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| F at C-2 | -110 to -130 | Doublet | Ortho to the aldehyde group. |

| F at C-6 | -110 to -130 | Doublet | Ortho to the aldehyde group. |

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a process of converging evidence from multiple analytical techniques. The following workflow illustrates the logical progression of this analysis.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By integrating data from mass spectrometry, infrared spectroscopy, and various forms of nuclear magnetic resonance spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide has outlined the theoretical basis and practical considerations for each of these techniques, providing a comprehensive framework for the analysis of this and other complex aromatic molecules. The ability to accurately predict and interpret spectroscopic data is an essential skill for any scientist involved in chemical synthesis and drug discovery.

References

-

McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. 1962, 34(1), 2-15. Available from: [Link]

-

Lehmpuhl, D. W., et al. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. 2017, 89(12), 6546-6552. Available from: [Link]

-

Tan, Y. C., et al. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry. 2006, 44(8), 797-806. Available from: [Link]

-

Yakunin, A. V., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. 2022, 13(18), 5267-5276. Available from: [Link]

-

Yakunin, A. V., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. 2022, 13, 5267-5276. Available from: [Link]

-

Goddu, R. F. Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry. 1957, 29(12), 1790-1794. Available from: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

Smith, B. C. The C=O Bond, Part II: Aldehydes. Spectroscopy Online. 2017, 32(11), 22-29. Available from: [Link]

-

Tan, Y. C., et al. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. 2006. Available from: [Link]

-

ResearchGate. Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Available from: [Link]

-

Bell, N. G., et al. 19 F-centred NMR analysis of mono-fluorinated compounds. ResearchGate. 2022. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Bell, N. G., et al. 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. 2022. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. PhytoBank: 13C NMR Spectrum (PHY0032058) [phytobank.ca]

- 3. 2,6-Difluoro-3-methylbenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE | 187543-87-9 [chemicalbook.com]

- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 2,6-Difluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its structural features, including the electron-withdrawing fluorine atoms and the electron-donating methoxy group, create a unique electronic environment that influences its reactivity and potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopic interpretation and supported by data from closely related compounds.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of this compound lies in understanding how its constituent atoms and functional groups interact with electromagnetic radiation. The following diagram illustrates the molecular structure and the logical connections to its expected spectroscopic signatures.

Caption: Correlation of this compound's structure with spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine. The analysis of chemical shifts, coupling constants, and multiplicities provides unambiguous structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy protons. Due to the lack of a publicly available experimental spectrum for this specific isomer, the following analysis is based on established principles and data from the closely related isomer, 2,3-difluoro-6-methoxybenzaldehyde[1].

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | ~10.3 | t | ~1-2 |

| H-4 | ~7.3-7.5 | m | - |

| H-5 | ~6.8-7.0 | m | - |

| OCH₃ | ~3.9 | s | - |

Interpretation:

-

Aldehydic Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the adjacent fluorine atom. It is expected to appear as a triplet due to coupling with the two ortho fluorine atoms.

-

Aromatic Protons (H-4 and H-5): The chemical shifts of these protons are influenced by the combined electronic effects of the fluorine and methoxy substituents. The multiplicity will be complex due to proton-proton and proton-fluorine couplings.

-

Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185-190 |

| C-F | ~150-165 (d) |

| C-OCH₃ | ~145-155 |

| C-H | ~110-130 |

| OCH₃ | ~56 |

Interpretation:

-

Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Fluorine-Bearing Carbons (C-F): These carbons will appear as doublets due to one-bond coupling with the fluorine atoms. Their chemical shifts are significantly influenced by the high electronegativity of fluorine.

-

Methoxy-Bearing Carbon (C-OCH₃): The chemical shift of this carbon is influenced by the electron-donating methoxy group.

-

Aromatic C-H Carbons: These carbons will resonate in the typical aromatic region.

-

Methoxy Carbon (OCH₃): This aliphatic carbon appears at a characteristic upfield chemical shift.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The chemical shifts are very sensitive to the electronic environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-2, F-6 | -110 to -140 | m |

Interpretation:

The two fluorine atoms are in different environments due to the methoxy group at the 3-position. Therefore, they are expected to show two distinct signals in the ¹⁹F NMR spectrum. The multiplicities will be complex due to fluorine-fluorine and fluorine-proton couplings. The chemical shifts are referenced to CFCl₃[2].

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a solid sample like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. Proton decoupling can be employed to simplify the spectrum.

-

Sources

A Theoretical and Computational Deep Dive into 2,6-Difluoro-3-methoxybenzaldehyde: A Guide for Drug Discovery and Molecular Engineering

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2,6-Difluoro-3-methoxybenzaldehyde, a key building block in medicinal chemistry and materials science. We delve into the molecular architecture, electronic landscape, and spectroscopic signatures of this compound through the lens of computational chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its conformational preferences, electronic properties, and potential reactivity. By synthesizing data from related fluorinated benzaldehydes, this guide establishes a robust protocol for the in silico investigation of this and similar molecules, paving the way for rational drug design and the development of novel molecular entities.

Introduction: The Significance of Fluorinated Benzaldehydes

Substituted benzaldehydes are fundamental precursors in the synthesis of a vast array of organic compounds, from pharmaceuticals to agrochemicals.[1] The introduction of fluorine atoms into the benzaldehyde scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The 2,6-difluoro substitution pattern, in particular, is known to induce significant conformational changes due to steric and electronic effects, influencing the molecule's interaction with its environment.[2] Coupled with the electronic contribution of the 3-methoxy group, this compound presents a unique and compelling case for theoretical investigation. This guide will explore the theoretical underpinnings that govern its behavior, providing a predictive framework for its application in advanced molecular design.

Computational Methodology: A Self-Validating Approach

To ensure the highest degree of scientific integrity, a multi-faceted computational approach is recommended. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the properties of organic molecules with a favorable balance of accuracy and computational cost.[3][4]

Conformational Analysis

The conformational landscape of a molecule is critical to its biological activity. For this compound, the rotational barriers around the C-C bond connecting the aldehyde group to the phenyl ring and the C-O bond of the methoxy group are of primary interest. A potential energy surface (PES) scan should be performed to identify all stable conformers.

Experimental Protocol: Potential Energy Surface (PES) Scan

-

Software: Gaussian 09 or a similar quantum chemistry package.[5]

-

Method: A hybrid functional such as B3LYP is a reliable choice for such systems.[3]

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) provides a good balance of accuracy and computational efficiency.[5]

-

Procedure:

-

Define the dihedral angles of interest (e.g., O=C-C=C and C-C-O-C).

-

Perform a relaxed PES scan by systematically rotating one dihedral angle while allowing all other geometric parameters to optimize at each step.

-

Identify the minima on the PES, which correspond to the stable conformers.

-

Perform full geometry optimization and frequency calculations on each identified minimum to confirm they are true minima (i.e., no imaginary frequencies).

-

The presence of two ortho-fluorine atoms is expected to lead to a non-planar conformation of the aldehyde group with respect to the aromatic ring, a phenomenon observed in the related 2,6-difluoro-3-methoxybenzamide.[2]

Geometric and Electronic Structure Optimization

Once the most stable conformer(s) are identified, a full geometry optimization is performed to obtain precise bond lengths, bond angles, and dihedral angles. These calculations provide the foundation for all subsequent property predictions.

Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical Data Based on Similar Structures)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-C (aldehyde-ring) Bond Length | ~1.48 Å |

| C-F Bond Lengths | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| O=C-C-C Dihedral Angle | Expected to be non-zero |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[6]

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7] This is invaluable for predicting intermolecular interactions, such as hydrogen bonding and receptor binding. For this compound, the oxygen atom of the carbonyl group is expected to be the most electronegative region (red), while the hydrogen atom of the aldehyde group and regions near the fluorine atoms may show electropositive character (blue).

Visualization of Computational Workflow

To provide a clear overview of the theoretical investigation process, the following workflow diagram is presented.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. periodicos.ufms.br [periodicos.ufms.br]

- 6. sciforum.net [sciforum.net]

- 7. researchgate.net [researchgate.net]

The Emergence of 2,6-Difluoro-3-methoxybenzaldehyde: A Keystone Building Block in Modern Drug Discovery

Abstract

This in-depth technical guide explores the discovery, synthesis, and pivotal role of 2,6-Difluoro-3-methoxybenzaldehyde (CAS No. 149949-30-4) in contemporary medicinal chemistry. Initially developed as a bespoke intermediate, this fluorinated benzaldehyde derivative has become an invaluable scaffold for the synthesis of complex pharmaceutical agents, particularly in the realm of oncology. We will dissect the nuanced synthetic strategies, underpinned by the principles of directed ortho-metalation, and illuminate its application in the development of targeted therapies, including next-generation kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.

Introduction: The Strategic Value of Fluorinated Benzaldehydes

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1] Fluorinated benzaldehydes, in particular, serve as critical starting materials for a diverse array of pharmacologically active compounds.[2] The specific substitution pattern of this compound, with its electron-withdrawing fluorine atoms flanking a methoxy group, creates a unique electronic and steric environment, rendering it a highly sought-after intermediate in the synthesis of targeted therapeutics.[3]

Discovery and Historical Context

The precise historical account of the first synthesis of this compound is not prominently documented in seminal, wide-reaching publications. Its emergence appears to be rooted in the needs of process chemistry within the pharmaceutical industry, where it was likely developed as a key intermediate for a specific therapeutic target. A Chinese patent (CN105992765A) confirms its utility as a chemical intermediate, describing its use in a reduction reaction to form the corresponding alcohol, a common subsequent step in a multi-step synthesis.[4] The compound's CAS number, 149949-30-4, provides a unique identifier for tracking its availability and use in various chemical and pharmaceutical applications.[5]

Synthetic Strategies: A Deep Dive into Directed ortho-Metalation

The most logical and efficient synthetic route to this compound hinges on the powerful technique of directed ortho-metalation (DoM).[3][6] This method allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG), followed by quenching with an electrophile.[6] In this case, the methoxy group serves as an effective DMG.

The synthesis can be conceptually broken down into two primary stages:

-

Directed ortho-Lithiation of 1,3-Difluoro-2-methoxybenzene: The starting material, 1,3-difluoro-2-methoxybenzene, is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures in an anhydrous ethereal solvent like tetrahydrofuran (THF).[7] The lithium base coordinates to the Lewis basic oxygen of the methoxy group, facilitating the deprotonation of the adjacent C-H bond at the 2-position.

-

Formylation of the Aryllithium Intermediate: The resulting aryllithium species is then quenched with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[8]

Visualizing the Synthetic Pathway

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on Analogous Syntheses)

The following protocol is a well-reasoned, hypothetical procedure based on the established synthesis of the isomeric 2,3-Difluoro-6-methoxybenzaldehyde and general principles of directed ortho-metalation.[7][8]

Materials:

-

1,3-Difluoro-2-methoxybenzene

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-difluoro-2-methoxybenzene (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then warm to room temperature over 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 149949-30-4[5] |

| Molecular Formula | C₈H₆F₂O₂[9] |

| Molecular Weight | 172.13 g/mol [9] |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, THF, EtOAc) |

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of various pharmaceutical agents. Its application is particularly notable in the development of kinase inhibitors for cancer therapy.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The general workflow for its incorporation into a kinase inhibitor scaffold often involves:

-

Reductive Amination or Aldol Condensation: The aldehyde group can readily undergo reductive amination with a primary or secondary amine to form a new carbon-nitrogen bond, a common linkage in many drug molecules. Alternatively, it can participate in aldol-type condensations to build more complex carbon skeletons.

-

Heterocycle Formation: The benzaldehyde can be a key starting material for the construction of various heterocyclic rings, such as pyrimidines, pyridines, or quinolines, which are prevalent in kinase inhibitor structures.

Illustrative Application in the Synthesis of a Hypothetical Kinase Inhibitor

Figure 2: Generalized workflow for the use of the title compound in drug synthesis.

Conclusion and Future Outlook

This compound has emerged as a valuable and versatile building block in the arsenal of medicinal chemists. Its synthesis, achievable through well-established directed ortho-metalation chemistry, provides access to a unique substitution pattern that can impart desirable properties to drug candidates. While its full historical context and the breadth of its applications are still unfolding, its presence in the patent literature and its structural relevance to known kinase inhibitors underscore its importance. As the quest for more selective and potent therapeutics continues, we can anticipate that this compound will play an increasingly significant role in the discovery and development of the next generation of medicines.

References

- CN105992765A - Substituted pyrazolo[1,5-a]pyridine-3-carboxamides and uses thereof.

-

AccelaChem. 914636-99-0,2,3,5-Trifluorobenzenesulfonyl chloride. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChemLite. This compound (C8H6F2O2). [Link]

-

Zhang, L., et al. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PubMed Central. [Link]

-

Kumar, S., et al. Alectinib Synthesis through Formal α-Arylation of Enone. PubMed. September 5, 2025. [Link]

-

Alectinib Impurities. SynZeal. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

- CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

-

PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. [Link]

-

Gessner, V. H. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

-

Myers, A. G. ortho metalation. Andrew G Myers Research Group. [Link]

-

Synthesis of lorlatinib (XVI). ResearchGate. [Link]

-

(14) 2-Lithio-1,3-dithiane 1975. ChemInfoGraphic. January 21, 2019. [Link]

-

Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PubMed. February 8, 2016. [Link]

-

Nitration of benzaldehydes containing difluoromethoxy group. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Kumar, A., & Gupta, A. Tetrahedron letter. ResearchGate. [Link]

-

HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

-

Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar. [Link]

- CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.

-

Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. PubMed Central. July 5, 2017. [Link]

-

Development of Two Novel One-Step and Green Microwell Spectrophotometric Methods for High-Throughput Determination of Ceritinib, a Potent Drug for Treatment of Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer. PubMed Central. October 12, 2023. [Link]

-

Geng, S., et al. Discovery of an ALK degrader for lorlatinib-resistant compound mutations. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 3. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 4. 868755-70-8,4-Chloro-2-fluoro-5-methylbenzenesulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 914636-99-0,2,3,5-Trifluorobenzenesulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 10. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,6-Difluoro-3-methoxybenzaldehyde in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its utility as a molecular building block is critically dependent on its behavior in solution, making a thorough understanding of its solubility profile essential for reaction design, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational solubility principles, predictive analyses based on molecular structure, and robust, standardized experimental protocols to empower researchers to determine its solubility in various organic solvents.

Introduction: The Significance of Solubility

This compound (CAS No. 149949-30-4) is a specialized reagent used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzaldehyde scaffold creates a unique electronic and steric profile. These features are pivotal for directing chemical reactions but also profoundly influence the compound's physicochemical properties, most notably its solubility.

For the drug development professional, solubility is a paramount concern. Poor solubility can hinder in vitro testing, lead to unreliable bioassay results, and ultimately cause poor bioavailability in preclinical and clinical stages.[2] For the synthetic chemist, selecting an appropriate solvent is fundamental for achieving optimal reaction kinetics, managing reaction temperature, and facilitating product isolation and purification. Therefore, a predictive understanding and the ability to experimentally verify the solubility of this compound are not merely academic exercises but critical steps in the research and development workflow.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that substances with similar intermolecular forces are likely to be miscible. The solubility of this compound can be rationalized by examining its key structural features:

-

Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

-

Methoxy Group (-OCH₃): The ether linkage is polar and the oxygen atom can act as a hydrogen bond acceptor.

-

Fluorine Atoms (-F): Fluorine is the most electronegative element, making the C-F bond highly polarized.[4] However, organofluorine compounds often exhibit increased lipophilicity compared to their hydrogen analogs.[5][6] This is because fluorine is a poor hydrogen bond acceptor and its integration can reduce the molecule's overall propensity to form strong hydrogen bonds with protic solvents while increasing favorable interactions with nonpolar environments.[4][7]

Hansen Solubility Parameters (HSP) provide a more quantitative approach. HSP deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9][10] A solvent is likely to dissolve a solute if their respective HSP values are similar. While the specific HSP values for this compound are not published, we can infer its characteristics. The fluorinated aromatic structure suggests a significant δD component, a moderate δP from the aldehyde and methoxy groups, and a relatively low δH as it is primarily a hydrogen bond acceptor.

Predicted Solubility Profile

Based on the theoretical analysis, a predicted solubility profile for this compound in common organic solvents is summarized in Table 1. These predictions serve as a starting point for solvent screening.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | Low to Medium | The molecule's polarity from the oxygen-containing groups will limit solubility in highly nonpolar solvents like hexane. Toluene may offer better solubility due to potential π-π interactions with the aromatic ring. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents effectively solvate the polar aldehyde and methoxy groups without the competing hydrogen bond donation that can hinder solubility in protic solvents. DCM is an excellent solvent for many moderately polar organic solids. THF, DMF, and DMSO are powerful, highly polar solvents capable of dissolving a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Medium to High | The molecule can accept hydrogen bonds from these solvents via its oxygen atoms. The overall polarity is compatible. However, solubility might be lower than in top-tier polar aprotic solvents if the solute disrupts the solvent's strong hydrogen-bonding network. |

| Water | Water (H₂O) | Very Low / Insoluble | The dominant nonpolar aromatic ring and the increased lipophilicity from the fluorine atoms will significantly outweigh the polarity of the aldehyde and methoxy groups, leading to poor aqueous solubility.[7] |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical determination is essential for accurate, quantitative data. The Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[11] It is recognized by regulatory bodies like the OECD.[12][13][14]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved solid in the liquid phase reaches equilibrium.[11] After reaching equilibrium, the undissolved solid is separated from the solution by centrifugation or filtration. The concentration of the solute in the clear, saturated supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]

Workflow for Solubility Determination

The following diagram outlines the key steps in the Shake-Flask protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol

Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >98% purity)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or syringe filters (0.22 µm, compatible with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Vials: Add an excess amount of this compound to at least three separate vials. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is ~10-20 mg.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time to ensure equilibrium is reached.[16] A 24-hour period is common, but for some compounds, 48 or 72 hours may be necessary.[17]

-

Causality Insight: The goal is to achieve a thermodynamic equilibrium between the solid and dissolved states. Insufficient agitation time will result in an underestimation of the true solubility. It is advisable to test multiple time points (e.g., 24h and 48h); if the measured concentrations are consistent, equilibrium has been reached.[17]

-

-

Phase Separation: After equilibration, remove the vials and let them stand at the test temperature for a short period to allow larger particles to settle.

-

Method A (Centrifugation): Centrifuge the vials at high speed to pellet the undissolved solid.

-

Method B (Filtration): Directly filter the suspension using a syringe filter chemically resistant to the solvent (e.g., PTFE for most organic solvents).

-

Self-Validating Step: The first few drops from the filter should be discarded to prevent errors from potential adsorption of the compound onto the filter membrane.

-

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a precise aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification:

-